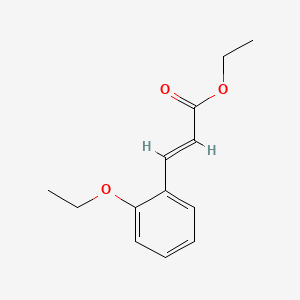

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

Description

BenchChem offers high-quality 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLRVSUBGIUGI-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068564 | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50636-22-1 | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050636221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-ethoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Characterization and Synthesis of Ethyl 2-Ethoxycinnamate

Topic: 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester Characterization Content Type: Technical Whitepaper / Characterization Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Ethyl 2-ethoxycinnamate (CAS: 50636-22-1), formally 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester, is a lipophilic cinnamic acid derivative. Structurally characterized by an ortho-ethoxy substitution on the phenyl ring and an ethyl ester functionality, this compound serves as a critical intermediate in organic synthesis and possesses significant potential as a UV-B absorbing chromophore.

This guide provides a rigorous technical framework for the synthesis, purification, and analytical characterization of Ethyl 2-ethoxycinnamate. It moves beyond basic data listing to explain the mechanistic rationale behind identification protocols, ensuring reproducibility and scientific integrity.

Chemical Identity & Physicochemical Profile

The ortho-substitution pattern of the ethoxy group imparts unique steric and electronic properties compared to its widely used para-isomer (e.g., Ethyl 4-methoxycinnamate). The proximity of the ethoxy group to the alkene side chain influences the planarity and, consequently, the UV absorption maximum (

Table 1: Physicochemical Specifications

| Property | Specification | Rationale/Notes |

| IUPAC Name | Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate | Assumes thermodynamically stable trans (E) isomer. |

| CAS Number | 50636-22-1 | Unique identifier for regulatory verification.[1] |

| Molecular Formula | C | |

| Molecular Weight | 220.27 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Esterification and etherification lower H-bonding capability vs. parent acid. |

| Solubility | Soluble in EtOH, EtOAc, CHCl | High lipophilicity (Predicted LogP ~2.9). |

| UV Absorption | Conjugated |

Synthesis Strategy: The Knoevenagel Route

To ensure high purity and yield, the Knoevenagel Condensation is the preferred synthetic route over the Claisen condensation. This pathway minimizes self-condensation byproducts and allows for mild decarboxylation.

Reaction Logic:

-

Nucleophilic Attack: Deprotonation of mono-ethyl malonate (or malonic acid) generates an enolate.

-

Condensation: The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde .

-

Elimination: Dehydration yields the

-unsaturated intermediate.[2] -

Decarboxylation: Heating promotes the loss of CO

to form the ethyl ester.

Figure 1: Synthesis Workflow Diagram

Caption: Step-wise Knoevenagel condensation workflow for the synthesis of Ethyl 2-ethoxycinnamate.

Analytical Characterization Protocols

This section details the self-validating protocols required to confirm identity and purity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-ethoxy group creates a distinct shielding/deshielding environment compared to para-substituted analogs.

Protocol:

-

Solvent: CDCl

(Deuterated Chloroform). -

Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Expected

-

Alkene Doublet (High Field):

~6.3–6.5 ppm (1H, d, J = 16 Hz). The large coupling constant (J ~16 Hz) confirms the (E)-trans geometry. -

Alkene Doublet (Low Field):

~7.8–8.1 ppm (1H, d, J = 16 Hz). This proton is deshielded by the -

Aromatic Protons:

~6.8–7.5 ppm (Multiplet, 4H). The ortho position of the ethoxy group will shift the adjacent aromatic proton upfield relative to unsubstituted cinnamate. -

Ethoxy Methylene:

~4.0–4.1 ppm (2H, q, J = 7 Hz). Characteristic quartet of the ether -OCH -

Ester Methylene:

~4.2–4.3 ppm (2H, q, J = 7 Hz). Quartet of the ester -OCH -

Methyl Groups: Two overlapping or distinct triplets at

~1.3–1.5 ppm (3H each).

4.2. Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" validation of functional groups.

-

C=O Stretch (Ester): Strong band at 1705–1720 cm

. Conjugation lowers the frequency compared to saturated esters. -

C=C Stretch (Alkene): Medium band at 1630–1640 cm

. -

C-O Stretch (Ether/Ester): Strong bands in the 1150–1260 cm

region (asymmetric stretching of C-O-C). -

Aromatic C-H: Weak bands >3000 cm

.

4.3. High-Performance Liquid Chromatography (HPLC)

To quantify purity, a reverse-phase method is recommended.

-

Column: C18 (Octadecylsilane), 5

m, 4.6 x 150 mm. -

Mobile Phase: Acetonitrile : Water (Gradient 50:50

90:10 over 20 min). -

Detection: UV at 310 nm (Maximal absorption) and 254 nm.

-

Rationale: The lipophilic nature (ethoxy + ethyl ester) requires a high organic content for elution. Monitoring at 310 nm maximizes sensitivity for the cinnamate chromophore while ignoring non-conjugated impurities.

Functional Applications & Mechanism

UV-B Filtration Mechanism: Ethyl 2-ethoxycinnamate acts as a UV filter by absorbing high-energy photons in the UV-B range (280–320 nm).[3]

-

Excitation: The conjugated

-electron system absorbs a photon, promoting an electron from the HOMO ( -

Isomerization: The excited state often undergoes reversible E-Z photoisomerization.

-

Thermal Dissipation: The molecule relaxes back to the ground state, releasing the absorbed energy as harmless heat, thus protecting the substrate (e.g., skin or polymer matrix).

Figure 2: Photoprotection Mechanism

Caption: Mechanism of UV energy dissipation by Ethyl 2-ethoxycinnamate.

Safety and Handling

While cinnamates are generally considered low-toxicity, the specific ortho-ethoxy derivative requires standard chemical hygiene.

-

Hazard Identification: Potential skin and eye irritant.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (protect from direct sunlight to prevent E-Z isomerization).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50636-22-1, 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. Ethyl Cinnamate Synthesis (General Procedure). Coll. Vol. 1, p. 252 (1941). Retrieved from [Link]

-

U.S. EPA. Substance Registry Services: 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester.[1] Retrieved from [Link][1]

Sources

The Ascending Profile of 2-Ethoxy Cinnamic Acid Esters: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds remains a paramount objective. Among the myriad of natural product-inspired molecules, cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities. This in-depth technical guide delves into a specific, promising subclass: 2-ethoxy substituted cinnamic acid esters. While research on this particular substitution pattern is emerging, this document synthesizes current knowledge on cinnamic acid esters as a whole, drawing parallels and highlighting the therapeutic potential that the 2-ethoxy moiety may unlock. We will explore their synthesis, established and putative biological activities, and the critical structure-activity relationships that govern their function.

I. The Cinnamic Acid Backbone: A Privileged Scaffold

Cinnamic acid, an organic acid naturally occurring in plants, possesses a simple yet versatile structure: a phenyl ring attached to an acrylic acid moiety.[1] This foundational structure offers three key reactive sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[1] These sites have been extensively manipulated by medicinal chemists to generate a vast library of derivatives with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The esterification of the carboxylic acid group, in particular, has been shown to modulate the lipophilicity and pharmacokinetic profile of these compounds, often enhancing their biological efficacy.[4]

II. Synthesis of 2-Ethoxy Cinnamic Acid Esters: A Methodological Overview

The synthesis of 2-ethoxy cinnamic acid esters typically follows established protocols for cinnamic acid esterification, with the key starting material being 2-ethoxycinnamic acid. Several robust methods can be employed, with the choice often dictated by desired yield, scalability, and available reagents.

A. Fischer-Speier Esterification: The Workhorse Method

This classical acid-catalyzed esterification remains a widely used and cost-effective method.[5]

Protocol: Fischer-Speier Esterification of 2-Ethoxycinnamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethoxycinnamic acid in an excess of the desired alcohol (e.g., ethanol, propanol, butanol).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester is then purified by column chromatography on silica gel to yield the pure 2-ethoxy substituted cinnamic acid ester.

B. Steglich Esterification: A Milder Alternative

For sensitive substrates or when milder reaction conditions are required, the Steglich esterification offers an excellent alternative, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Workflow: Steglich Esterification

Caption: Steglich esterification workflow for synthesizing 2-ethoxy cinnamic acid esters.

III. Biological Activities: A Spectrum of Therapeutic Promise

While specific studies on 2-ethoxy cinnamic acid esters are limited, the broader class of cinnamic acid derivatives exhibits a remarkable range of biological activities. The introduction of an ethoxy group at the ortho position of the phenyl ring is anticipated to modulate these activities through electronic and steric effects.

A. Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to possess significant antimicrobial properties.[2] Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to lysis and leakage of intracellular contents.[6] The lipophilicity of cinnamic acid esters is a critical factor in their antimicrobial efficacy, as it facilitates their passage through the microbial cell wall.[4]

Structure-Activity Relationship Insights:

-

The presence of electron-donating groups, such as methoxy and ethoxy groups, on the phenyl ring can influence the antimicrobial activity, although the effect can be complex and dependent on the microbial species.[6]

-

The nature of the esterifying alcohol also plays a significant role, with variations in alkyl chain length impacting the compound's ability to penetrate the microbial membrane.[7]

A study on various cinnamic acid esters demonstrated that their antifungal activity is significantly influenced by the substitution pattern on the phenyl ring and the alkyl group of the alcohol moiety.[7] This suggests that 2-ethoxy substituted esters could exhibit potent and potentially selective antifungal properties.

B. Antioxidant and Anti-inflammatory Activity

Many phenolic cinnamic acid derivatives are potent antioxidants, primarily due to their ability to scavenge free radicals.[2] Cinnamic acid derivatives have also demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and NF-κB.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This common in vitro assay is used to evaluate the antioxidant capacity of a compound.

-

Preparation of Reagents: Prepare a stock solution of the 2-ethoxy cinnamic acid ester in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control well with DPPH and the solvent only.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathway: Anti-inflammatory Action of Cinnamic Acid Derivatives

Caption: Putative anti-inflammatory mechanism of 2-ethoxy cinnamic acid esters via inhibition of the NF-κB signaling pathway.

C. Anticancer Activity

Cinnamic acid derivatives have emerged as a promising class of anticancer agents, with demonstrated activity against various cancer cell lines.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8] The presence of substituents on the phenyl ring has been shown to be crucial for their cytotoxic activity.[9]

For instance, a study on ethyl p-methoxycinnamate, a structurally related compound, showed cytotoxic activity against human breast cancer (MCF-7) cells.[10] This suggests that the presence of an alkoxy group can contribute to the anticancer potential of cinnamic acid esters. Further investigation into 2-ethoxy substituted analogs is warranted to explore their efficacy and selectivity against different cancer types.

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-ethoxy cinnamic acid esters is intrinsically linked to their chemical structure. A comprehensive understanding of their SAR is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Considerations:

-

Position of the Ethoxy Group: The ortho-position of the ethoxy group can influence the molecule's conformation and its interaction with biological targets through steric hindrance and electronic effects.

-

Ester Moiety: The nature of the alcohol used for esterification (e.g., chain length, branching, presence of other functional groups) will impact the compound's lipophilicity, solubility, and ultimately its pharmacokinetic and pharmacodynamic properties.[7]

-

Substitution on the Phenyl Ring: While this guide focuses on the 2-ethoxy substitution, further modifications on the phenyl ring could lead to synergistic effects and enhanced activity.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| Cinnamic Acid Esters | Antifungal | Substitution pattern on the phenyl ring and the ester's alkyl group significantly influences activity. | [7] |

| Methoxy-substituted Cinnamic Acid Esters | Anticancer | Ethyl p-methoxycinnamate exhibits cytotoxicity against MCF-7 breast cancer cells. | [10] |

| General Cinnamic Acid Derivatives | Antimicrobial | Mechanism often involves disruption of the bacterial cell membrane. | [6] |

| Phenolic Cinnamic Acid Derivatives | Antioxidant | Potent free radical scavenging activity. | [2] |

| General Cinnamic Acid Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory pathways like NF-κB. | [3] |

V. Conclusion and Future Perspectives

2-Ethoxy substituted cinnamic acid esters represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Drawing on the extensive research conducted on the broader family of cinnamic acid derivatives, it is evident that these molecules are likely to exhibit a range of valuable biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-ethoxy cinnamic acid esters with varying ester moieties. In-depth mechanistic studies are required to elucidate their specific molecular targets and signaling pathways. Such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds and paving the way for the development of novel and effective drugs for a multitude of diseases.

VI. References

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.

-

Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules (Basel, Switzerland), 19(12), 19292–19349.

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.

-

Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.

-

Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 39(10), 827–834.

-

Chen, D., Zhang, B., Liu, X., Li, X., Yang, X., & Zhou, L. (2018). Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. Bioorganic & medicinal chemistry letters, 28(6), 1149–1153.

-

Omar, M. N., Hasali, N. H. M., & Yarmo, M. A. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry, 32(5), 2731-2734.

-

Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Geromichalos, G. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9676.

-

Tonn, C. E., Godoy, M. E., Rotelli, A., & Pelzer, L. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(12), 547-548.

-

Liu, X., Zhang, B., Chen, D., Li, X., Yang, X., & Zhou, L. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PloS one, 12(4), e0176215.

-

Di Sotto, A., Di Giacomo, S., & Eufemi, M. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 11(3), 526.

-

Kwon, Y. S., Kim, M. J., & Kim, Y. S. (2013). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Archives of pharmacal research, 36(12), 1509–1519.

-

Tsiogka, Z., Termentzi, A., & Kokkalou, E. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 27(15), 4887.

-

Lather, V., Pandita, D., & Grewal, A. S. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3468-3482.

-

Al-Ostath, A., Zord, M., & Al-Salahi, R. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 13(1), 15998.

-

De P, Baltas M, Bedos-Belval F. Cinnamic acid derivatives as anticancer agents-a review. Curr Med Chem. 2011;18(11):1672-703.

-

de Fátima, Â., Modolo, L. V., & Conegero, L. S. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691-e28010111691.

-

Di Stefano, A., Iannitelli, A., & Sestili, P. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(8), 1058.

-

Blahova, J., Svobodova, Z., & Fictum, P. (2021). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Science of The Total Environment, 783, 145570.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355117, Ethylhexyl methoxycinnamate. Retrieved from [Link]

-

Sharma, P., & Singh, P. (2021). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. 3 Biotech, 11(9), 416.

Sources

- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ikm.org.my [ikm.org.my]

- 6. mdpi.com [mdpi.com]

- 7. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]

- 10. researchgate.net [researchgate.net]

UV-Vis spectroscopic analysis of 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

[1][2]

Executive Summary

This technical guide outlines the protocol for the ultraviolet-visible (UV-Vis) spectroscopic analysis of Ethyl 2-ethoxycinnamate (CAS: 120-24-1, also identified as Ethyl 3-(2-ethoxyphenyl)acrylate).[1][2] Unlike its common para-isomer (Ethyl p-methoxycinnamate) or the sunscreen agent Octinoxate, the ortho-ethoxy substitution in this molecule induces specific steric and electronic effects that influence its spectral topology.[1][2]

This document empowers researchers to structurally validate the chromophore, determine the molar absorptivity (

Structural Basis & Chromophore Analysis[1][2]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 220.27 g/mol [1]

-

Key Chromophore: Cinnamoyl system (Benzene ring conjugated with an

-unsaturated ester).[1][2]

Theoretical Spectral Prediction

The UV absorption profile is governed by the electronic transitions of the conjugated

-

Base Chromophore: Cinnamic acid ester (

nm).[1][2] -

Auxochromic Effect (+OEt): The ethoxy group acts as an electron-donating group (EDG) via resonance (+M effect).[1][2]

-

Para-substitution typically yields a strong bathochromic (red) shift.[1][2]

-

Ortho-substitution (as in this analyte) introduces a steric clash between the ethoxy group and the acrylate side chain.[1][2] This may force the phenyl ring slightly out of planarity with the double bond, potentially dampening the bathochromic shift or reducing the molar absorptivity (

) compared to the para isomer.[1][2]

-

-

Expected

:

Experimental Design Strategy

Solvent Selection (Solvatochromism)

The choice of solvent dictates the cut-off wavelength and the stabilization of the excited state.[1][2]

| Solvent | UV Cut-off (nm) | Polarity Index | Suitability |

| Methanol | 205 | 5.1 | Primary Choice. Excellent solubility for esters; stabilizes polar excited states ( |

| Ethanol | 210 | 5.2 | Alternative. Green solvent; similar spectral shift to methanol.[1][2] |

| Acetonitrile | 190 | 5.8 | High Precision. Use if analyzing near 200 nm or for HPLC-UV correlation.[1][2] |

| Hexane | 195 | 0.1 | Structural Insight. Non-polar; reveals vibrational fine structure but poor solubility for polar impurities.[1][2] |

Concentration Optimization

To adhere to the Beer-Lambert Law (

Detailed Analytical Protocol

Workflow Visualization

The following diagram illustrates the critical path for preparing and analyzing the sample to minimize dilution errors and solvent evaporation.

Figure 1: Step-by-step analytical workflow for quantitative UV-Vis analysis.

Preparation of Standards

Caution: Ethyl 2-ethoxycinnamate is an ester.[1][2][3] Avoid strong acids or bases in the solvent to prevent hydrolysis.[1][2]

-

Stock Solution (

): -

Working Standard (

):

Instrumental Parameters

Data Analysis & Validation

Determination of Molar Absorptivity ( )

Once the spectrum is acquired, identify the wavelength of maximum absorbance (

Where:

Self-Validation Check: If your calculated

Linearity Assessment (ICH Q2)

To validate the method for quantification, prepare 5 concentration levels (e.g., 2, 5, 10, 15, 20

Troubleshooting Common Anomalies

| Observation | Root Cause | Corrective Action |

| No peaks > 250 nm | Wrong solvent or compound hydrolysis.[1][2] | Ensure Quartz cuvettes are used; check solvent pH.[1][2] |

| Noisy Baseline | Air bubbles or dirty optics.[1][2] | Degas solvent; clean cuvette optical faces with lens paper.[1][2] |

| Flat-topped Peaks | Detector Saturation ( | Dilute sample further (Target |

| Shift in | pH effect or Solvent Polarity.[1][2] | Standardize solvent; Cinnamates are pH sensitive near pKa (though this is an ester, hydrolysis yields acid).[1][2] |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Foundational text for Woodward-Fieser rules and aromatic ester conjugation).[1][2]

-

Tan, S. P., et al. (2015).[1][2] "Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile". Journal of Molecular Modeling. (Provides comparative spectral data for cinnamate derivatives).

-

PubChem. (2023).[1][2] Compound Summary: Ethyl 2-ethoxycinnamate.[1][2] National Library of Medicine.[1][2] (Verification of chemical structure and identifiers).

-

ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Standard for analytical method validation).[1][2]

Synonyms and alternative names for ethyl 3-(2-ethoxyphenyl)acrylate

Nomenclature, Synthesis, and Chemical Identity

Executive Summary & Chemical Identity

Ethyl 3-(2-ethoxyphenyl)acrylate is a specialized organic building block belonging to the cinnamate ester family.[1] While often overshadowed by its para-methoxy analogue (the sunscreen agent Octinoxate), this ortho-ethoxy derivative serves as a critical intermediate in the synthesis of heterocyclic compounds, coumarins, and pharmaceutical precursors requiring specific steric hindrance at the ortho position.

This guide provides a definitive technical analysis of the compound, resolving common nomenclature confusion and detailing high-purity synthetic protocols.[1]

1.1 Core Identification Data

| Parameter | Technical Detail |

| Primary Systematic Name | Ethyl 3-(2-ethoxyphenyl)prop-2-enoate |

| Common Chemical Name | Ethyl 2-ethoxycinnamate |

| CAS Registry Number | 50636-22-1 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| SMILES | CCOC1=CC=CC=C1C=CC(=O)OCC |

| InChI Key | Unique identifier required for database integration (e.g., generated from SMILES) |

1.2 Synonyms and Alternative Names

The following table categorizes synonyms to assist in database searching and procurement.

| Category | Synonym | Context |

| IUPAC Variations | Ethyl 3-(2-ethoxyphenyl)acrylate | Preferred IUPAC naming for acrylate derivatives. |

| Ethyl 3-(2-ethoxyphenyl)-2-propenoate | Strict IUPAC naming for ester chains. | |

| Trivial/Common | Ethyl 2-ethoxycinnamate | Most common name in organic synthesis literature.[1] |

| Ethyl o-ethoxycinnamate | Historic notation indicating ortho substitution.[1] | |

| Structural | 2-Ethoxycinnamic acid ethyl ester | Emphasizes the parent acid structure.[1] |

| Inventory/Catalog | 3-(2-Ethoxyphenyl)acrylic acid ethyl ester | Common in supplier catalogs (e.g., Sigma, TCI). |

CRITICAL DISTINCTION (Common Pitfall): Researchers often confuse this compound with Ethyl 3-ethoxyacrylate (CAS 1001-26-9) .

Target Compound: Ethoxy group is on the Phenyl Ring (Ar-OEt).

Distractor: Ethoxy group is on the Alkene Chain (C=C-OEt).

Impact: Using the wrong CAS will result in a failed synthesis, as the electronic properties are fundamentally different.[1]

Structural Analysis & Physical Properties[1][2]

The molecule features a conjugated system linking the electron-rich ethoxy-substituted phenyl ring to the electron-withdrawing ester group. This "push-pull" electronic structure makes the alkene moiety susceptible to specific reduction and cycloaddition reactions.[1]

2.1 Physical Data Table

| Property | Value | Source/Validation |

| Physical State | Clear to pale yellow liquid | Observed (Standard conditions) |

| Density | 1.06 g/mL (at 25°C) | Lit.[2] [GuideChem, 2024] |

| Boiling Point | ~310°C (760 mmHg) | Predicted/Lit.[1] |

| Refractive Index | Lit. | |

| Flash Point | >110°C (>230°F) | Safety Data Standards |

| Solubility | Soluble in EtOH, EtOAc, DCM; Insoluble in Water | Lipophilic character (LogP ~2.[1]66) |

2.2 Nomenclature Logic Diagram

The following diagram illustrates the hierarchical breakdown of the chemical name to ensure structural clarity.

Figure 1: Structural nomenclature breakdown illustrating the relationship between the acrylate core and the ortho-ethoxy substitution.

Synthetic Pathways & Methodology

To ensure high purity (>98%) for pharmaceutical applications, two primary routes are recommended.[1] The choice depends on the available starting materials and the required stereoselectivity (E/Z ratio).[1]

3.1 Pathway A: Horner-Wadsworth-Emmons (HWE) / Wittig Reaction

Best for: High stereoselectivity (favoring the E-isomer) and mild conditions.

-

Precursors: 2-Ethoxybenzaldehyde + (Carbethoxymethylene)triphenylphosphorane.[1]

-

Mechanism: The ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate which collapses to form the alkene and triphenylphosphine oxide.[1]

-

Advantage: Avoids harsh acidic conditions; easy purification.[1]

3.2 Pathway B: Knoevenagel Condensation

Best for: Large-scale/Industrial production (Cost-effective).

-

Precursors: 2-Ethoxybenzaldehyde + Monoethyl malonate (or Ethyl acetate).[1]

-

Catalyst: Piperidine/Pyridine.[1]

-

Mechanism: Base-catalyzed deprotonation of the active methylene, nucleophilic attack on the aldehyde, followed by dehydration and decarboxylation.[1]

3.3 Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the Wittig route, prioritizing stereochemical control.

Detailed Experimental Protocol (Wittig Route)

This protocol is designed to be self-validating. The appearance of a white precipitate (Triphenylphosphine oxide) serves as a visual confirmation of reaction progress.[1]

Objective: Synthesis of Ethyl (E)-3-(2-ethoxyphenyl)acrylate. Scale: 10 mmol basis.

Materials:

-

2-Ethoxybenzaldehyde: 1.50 g (10 mmol)[1]

-

(Carbethoxymethylene)triphenylphosphorane: 3.83 g (11 mmol, 1.1 eq)[1]

-

Dichloromethane (DCM): 30 mL (Anhydrous)

-

Hexane: 50 mL (For precipitation)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

) or Argon.[1] -

Dissolution: Add the 2-Ethoxybenzaldehyde and DCM to the flask. Stir until homogenous.

-

Addition: Add the Phosphorane ylide in one portion. The solution may turn slightly yellow.[1]

-

Reaction: Stir at room temperature (20-25°C) for 16 hours.

-

Workup: Evaporate the DCM under reduced pressure (Rotovap) to obtain a semi-solid residue.

-

Trituration: Add 50 mL of Hexane to the residue and stir vigorously for 20 minutes. The Triphenylphosphine oxide (TPPO) will precipitate as a white solid.[1]

-

Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[1] Wash the solid with cold hexane (2 x 10 mL).[1]

-

Concentration: Combine the filtrate (containing the product) and concentrate under vacuum.

-

Purification: If necessary, purify via flash column chromatography (SiO2, 10:1 Hexane:EtOAc) to yield a clear to pale yellow oil.[1]

Expected Yield: 85-95% Characterization:

-

1H NMR (CDCl3): Look for the characteristic doublets of the alkene protons at

7.99 (d, J=16 Hz, 1H) and

Applications in Drug Development[1]

While Ethyl 2-ethoxycinnamate is an intermediate, its structural motif is relevant to several therapeutic classes:

-

Sarpogrelate Analogues: Sarpogrelate (an antiplatelet agent) contains a dialkylamino-ethoxy-ethyl-phenoxy core.[1] While Sarpogrelate typically utilizes a meta-substituted ring, ortho-substituted analogues (derived from this compound) are investigated for structure-activity relationship (SAR) studies regarding 5-HT2A receptor antagonism.

-

PPAR-

Agonists: Cinnamic acid derivatives are frequently explored for anti-diabetic properties.[1] The ethoxy group improves lipophilicity, potentially enhancing membrane permeability compared to the methoxy analogues.[1] -

Coumarin Synthesis: Acid-catalyzed cyclization of this ester (specifically deprotection of the ethyl group followed by intramolecular condensation) can yield substituted coumarins, which are scaffolds for anticoagulants.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5885700, Ethyl 2-ethoxycinnamate. Retrieved from [Link]

-

Ma, D., & Lu, X.[1] (1990). Palladium-catalyzed reaction of vinyl halides with terminal alkynes and its application to the synthesis of conjugated enynes. (General reference for Heck-type couplings relevant to cinnamate synthesis). Journal of Organic Chemistry.

-

Vatsadze, S. Z., et al. (2018). Cinnamic acid derivatives: synthesis and biological activity.[1] (Context for pharmaceutical applications). Russian Chemical Reviews.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate

Executive Summary & Strategic Rationale

Ethyl 3-(2-ethoxyphenyl)acrylate (also known as Ethyl 2-ethoxycinnamate) is a critical intermediate in the synthesis of various pharmacological agents and UV-absorbing compounds (cinnamates). While multiple routes exist—including Knoevenagel condensation and Heck coupling—this guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination as the primary protocol.

Why HWE?

-

Stereocontrol: Unlike the Wittig reaction which often yields mixtures, HWE with stabilized phosphonates provides >95% (

)-selectivity, essential for biological activity where the ( -

Purification: The phosphate byproducts are water-soluble, simplifying workup compared to the removal of triphenylphosphine oxide (TPPO) in Wittig protocols.[1]

-

Scalability: The reagents are inexpensive and the reaction proceeds under mild conditions.[2][3]

We also provide the Heck Coupling as a secondary "Process Route" for scenarios where aryl halides are the preferred starting material over aldehydes.

Retrosynthetic Analysis

To ensure supply chain flexibility, we analyze the target molecule via two distinct disconnections.

Figure 1: Retrosynthetic strategy highlighting the two primary pathways.

Primary Protocol: Horner-Wadsworth-Emmons (HWE) Reaction[1][4][5]

This protocol is optimized for a 10 mmol scale but is linearly scalable.

Reagent Stoichiometry & Properties[6][7]

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8] | Amount | Role |

| Triethyl phosphonoacetate | 224.19 | 1.2 | 2.69 g (2.38 mL) | HWE Reagent |

| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 0.52 g | Base |

| 2-Ethoxybenzaldehyde | 150.17 | 1.0 | 1.50 g | Limiting Reagent |

| THF (Anhydrous) | 72.11 | - | 30 mL | Solvent |

Step-by-Step Methodology

Phase 1: Deprotonation (Formation of the Phosphonate Carbanion) [9]

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Base Suspension: Add NaH (0.52 g, 60% dispersion) to the flask. Wash twice with dry hexane (5 mL) to remove mineral oil if high purity is required (optional for general synthesis). Suspend the washed NaH in 15 mL of anhydrous THF.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Phosphonate Addition: Add Triethyl phosphonoacetate (2.69 g) dropwise via syringe over 10 minutes.

-

Observation: Evolution of H₂ gas will occur. The solution should turn clear/yellowish as the anion forms.

-

Aging: Stir at 0°C for 20 minutes to ensure complete deprotonation.

-

Phase 2: Olefination 5. Substrate Addition: Dissolve 2-Ethoxybenzaldehyde (1.50 g) in 5 mL of THF. Add this solution dropwise to the reaction mixture at 0°C. 6. Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 2–4 hours.

- Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (higher R_f) should disappear.

Phase 3: Workup & Purification 7. Quench: Carefully add saturated aqueous NH₄Cl (10 mL) to quench excess base. 8. Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). 9. Washing: Wash combined organics with Brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. 10. Purification: The crude oil is typically >90% pure. For analytical grade, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).

Mechanistic Pathway (HWE)

The high (

Figure 2: Mechanistic flow of the HWE reaction ensuring (E)-selectivity.

Alternative Protocol: Heck Coupling

Context: Use this route if 2-ethoxybenzaldehyde is unavailable but the aryl halide is abundant.

-

Reagents: 1-Bromo-2-ethoxybenzene (1.0 equiv), Ethyl Acrylate (1.2 equiv), Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), Et₃N (2.0 equiv).

-

Conditions: DMF, 90°C, 12 hours.

-

Note: This route requires higher temperatures and rigorous deoxygenation to protect the Pd(0) species.

Characterization & Validation

The following data confirms the structure and stereochemistry of the product.

NMR Spectroscopy (Expected Data)[6][8][10]

The diagnostic signal for the (

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| ¹H | 7.98 | Doublet ( | 1H | Ar-CH=CH -CO | Confirms ( |

| ¹H | 6.52 | Doublet ( | 1H | Ar-CH =CH-CO | Large |

| ¹H | 7.50 - 6.85 | Multiplets | 4H | Aromatic Ring | 2-substituted pattern |

| ¹H | 4.25 | Quartet | 2H | O-CH₂ -CH₃ (Ester) | - |

| ¹H | 4.08 | Quartet | 2H | Ar-O-CH₂ -CH₃ | Ether methylene |

| ¹H | 1.45 | Triplet | 3H | Ar-O-CH₂-CH₃ | Ether methyl |

| ¹H | 1.33 | Triplet | 3H | Ester CH₃ | Ester methyl |

Mass Spectrometry

-

Molecular Formula: C₁₃H₁₆O₃

-

Exact Mass: 220.11

-

Ionization (ESI+): [M+H]⁺ = 221.12; [M+Na]⁺ = 243.10.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Wet reagents/solvent | NaH is moisture sensitive. Ensure THF is distilled/dried. Re-titrate NaH if old. |

| Formation of Z-isomer | Kinetic control dominant | Ensure the reaction warms to RT fully. Switch solvent to THF (favors E) if using DCM. |

| Aldehyde remains | Enolate decomposition | Add excess phosphonate/base (1.5 equiv). Ensure inert atmosphere (N₂/Ar). |

| Product is oil/sticky | Residual solvent/phosphate | Perform a thorough aqueous wash. Use column chromatography to remove phosphate byproducts. |

References

-

Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[9] Journal of the American Chemical Society, 1961 , 83(7), 1733–1738.

-

Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4] Chemical Reviews, 1989 , 89(4), 863–927.

-

Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[9]

-

Beilstein Journal of Organic Chemistry. "Synthesis of substituted cinnamates." (General reference for NMR data of methoxy/ethoxy cinnamates).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Applications of Ethyl 3-(2-ethoxyphenyl)acrylate in Organic Synthesis: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic applications of ethyl 3-(2-ethoxyphenyl)acrylate, a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details established and potential synthetic routes to this compound and explores its utility as a precursor to valuable heterocyclic scaffolds and as a partner in fundamental carbon-carbon bond-forming reactions. The protocols and mechanistic discussions herein are designed to be both instructive and practically applicable in a laboratory setting.

Introduction: The Synthetic Potential of Ethyl 3-(2-ethoxyphenyl)acrylate

Ethyl 3-(2-ethoxyphenyl)acrylate, a substituted cinnamate ester, possesses a unique combination of reactive functional groups: an α,β-unsaturated ester system and an electronically modified phenyl ring. The electron-donating ethoxy group at the ortho position influences the reactivity of both the aromatic ring and the acrylate moiety, making it a valuable synthon for a variety of transformations. Its structural similarity to naturally occurring phenolic compounds and its potential for conversion into key heterocyclic systems, such as coumarins and chromones, underscore its significance in medicinal chemistry and materials science. This guide will illuminate the pathways to access this compound and its subsequent applications in constructing complex molecular architectures.

Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate

The synthesis of ethyl 3-(2-ethoxyphenyl)acrylate can be achieved through several established olefination methodologies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The trans isomer is typically the major product due to thermodynamic stability.

Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.[1][2][3][4] The reaction of 2-ethoxybenzaldehyde with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, provides a direct route to the target acrylate.[5]

Diagram 1: Wittig Reaction for Ethyl 3-(2-ethoxyphenyl)acrylate Synthesis

Caption: General workflow for the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate via the Wittig reaction.

Protocol 1: Synthesis via Wittig Reaction (Adapted from similar procedures) [6]

-

Reagent Preparation: To a stirred solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford ethyl (E)-3-(2-ethoxyphenyl)acrylate. Triphenylphosphine oxide is a common byproduct.

Causality: The use of a stabilized ylide favors the formation of the (E)-alkene. Toluene is a common solvent for Wittig reactions, providing a suitable temperature for the reaction to proceed.

Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[7][8][9][10] The palladium-catalyzed coupling of an aryl halide (e.g., 2-iodoanisole or 2-bromoethoxybenzene) with ethyl acrylate can yield the desired product.[11]

Caption: A proposed two-step route to coumarin derivatives from ethyl 3-(2-ethoxyphenyl)acrylate.

Protocol 3: Proposed Synthesis of a Coumarin Derivative

Step A: Ether Cleavage

-

Reaction Setup: Dissolve ethyl 3-(2-ethoxyphenyl)acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.

-

Reagent Addition: Add a solution of boron tribromide (BBr₃) (1.2 eq) in dichloromethane dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by carefully adding methanol, followed by water. Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain crude (E)-ethyl 3-(2-hydroxyphenyl)acrylate.

Step B: Intramolecular Cyclization (Adapted from a similar procedure)

[12]1. Reaction Setup: To the crude (E)-ethyl 3-(2-hydroxyphenyl)acrylate from Step A in a suitable solvent like acetic acid, add a palladium catalyst such as Pd(OAc)₂ (0.1 eq) and an oxidant like benzoquinone or K₂S₂O₈ (2.0 eq). 2[7]. Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC). 3. Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. 4. Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the coumarin product.

Causality: The ether cleavage unmasks the phenol, which is necessary for the subsequent intramolecular cyclization. The palladium catalyst in the second step likely facilitates an oxidative cyclization to form the pyrone ring of the coumarin.

Michael Addition Reactions

As an α,β-unsaturated ester, ethyl 3-(2-ethoxyphenyl)acrylate is an excellent Michael acceptor, reacting with a variety of nucleophiles in a conjugate addition manner. T[13][14][15][16][17]his reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Protocol 4: General Procedure for Michael Addition

-

Reaction Setup: To a solution of ethyl 3-(2-ethoxyphenyl)acrylate (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or aprotic polar solvents), add the nucleophile (1.1-1.5 eq) (e.g., a thiol, amine, or a soft carbon nucleophile like a malonate ester).

-

Catalyst: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or sodium ethoxide).

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

Work-up and Purification: Upon completion, neutralize the reaction if necessary, remove the solvent, and purify the product by column chromatography or distillation.

Causality: The base deprotonates the nucleophile (or activates it), which then attacks the electron-deficient β-carbon of the acrylate. The resulting enolate is then protonated during work-up to give the 1,4-adduct.

Spectroscopic Data (Predicted)

While experimental data for ethyl 3-(2-ethoxyphenyl)acrylate is not widely published, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, such as (E)-ethyl 3-(2-methoxyphenyl)acrylate.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~7.8 (d, 1H, J ≈ 16 Hz, Ar-CH=) | ~167 (C=O) |

| ~7.4-7.2 (m, 2H, Ar-H) | ~157 (Ar-C-O) |

| ~7.0-6.8 (m, 2H, Ar-H) | ~142 (=CH-Ar) |

| ~6.4 (d, 1H, J ≈ 16 Hz, =CH-COOEt) | ~131, 128, 121, 112 (Ar-C) |

| ~4.2 (q, 2H, J ≈ 7 Hz, -OCH₂CH₃) | ~119 (=CH-COOEt) |

| ~4.1 (q, 2H, J ≈ 7 Hz, Ar-OCH₂CH₃) | ~64 (Ar-OCH₂) |

| ~1.4 (t, 3H, J ≈ 7 Hz, Ar-OCH₂CH₃) | ~60 (-OCH₂) |

| ~1.3 (t, 3H, J ≈ 7 Hz, -OCH₂CH₃) | ~15, 14 (-CH₃) |

Conclusion

Ethyl 3-(2-ethoxyphenyl)acrylate is a valuable and versatile building block in organic synthesis. Its accessibility through standard olefination reactions and its reactivity as both a precursor to heterocyclic systems and a Michael acceptor make it a compound of significant interest. The protocols and discussions presented in this guide, though in some cases adapted from closely related systems, provide a solid foundation for the practical application of this reagent in the synthesis of complex molecules for pharmaceutical and materials science research.

References

-

Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318–1330. [Link]

-

Jamal M. Hamid. Synthesis, Characterization Of Various Coumarin Derivatives. Tikrit Journal of Pure Science. 2013 . [Link]

-

The Wittig Reaction. UC Berkeley College of Chemistry. [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]

-

Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. 2021 . [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. 2022 . [Link]

-

Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science. 2022 . [Link]

- Preparation method of 3-ethoxy ethyl acrylate.

-

Formation of Coumarins by Palladium(II)-Catalyzed Reaction of Phenols with Ethyl Acrylates. ResearchGate. [Link]

-

Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. [Link]

-

Pd‐catalyzed reaction of (E)‐ethyl 3‐(2‐hydroxyphenyl)acrylate 1a with organoantimony and bismuth reagentsa. ResearchGate. [Link]

-

Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Semantic Scholar. [Link]

-

Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Supporting Information for Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatal. Beilstein Journals. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

-

Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. 2024 . [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Hygienic Engineering and Design. 2020 . [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023 . [Link]

-

Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. 1989 . [Link]

-

ETHYL ACRYLATE BIO BASED STABILIZED. Synthomer. 2020 . [Link]

-

Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]

-

Ethyl acrylate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. 1999 . [Link]

-

Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. ResearchGate. [Link]

-

The Knoevenagel Condensation. Organic Reactions. 2011 . [Link]

-

Heck reaction between 4-iodoanisole and methyl acrylate employing the... ResearchGate. [Link]

-

Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

-

Reaction of 3-Acetylcoumarin: From Methods to Mechanism. ResearchGate. [Link]

-

Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E. 2008 . [Link]

-

(E)-Ethyl 3-(2-nitrophenyl)acrylate. MySkinRecipes. [Link]

Sources

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iajpr.com [iajpr.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 2-Ethoxycinnamate as a Versatile Chemical Intermediate in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 2-ethoxycinnamate as a pivotal chemical intermediate. This document outlines its synthesis and explores its application in the construction of diverse, medicinally relevant heterocyclic scaffolds. The protocols provided are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Ethyl 2-Ethoxycinnamate

Ethyl 2-ethoxycinnamate is an α,β-unsaturated ester characterized by an electron-donating ethoxy group at the ortho position of the phenyl ring. This unique substitution pattern imparts specific reactivity to the molecule, making it a valuable and versatile building block in medicinal chemistry. While its close analogs, such as ethyl p-methoxycinnamate, are widely recognized for their application as UV filters in the cosmetics industry, the potential of ethyl 2-ethoxycinnamate as a precursor for complex pharmaceutical agents is an area ripe for exploration.[1]

The core utility of ethyl 2-ethoxycinnamate in drug discovery lies in its inherent chemical functionalities:

-

An Activated Alkene: The carbon-carbon double bond is activated by the electron-withdrawing ethyl ester group, making it susceptible to a variety of nucleophilic addition reactions, including Michael additions and cycloadditions.

-

A Versatile Ester Group: The ethyl ester can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration.

-

An Ortho-Ethoxy Substituent: The ethoxy group can influence the electronic properties and conformation of the molecule and its derivatives. It can also serve as a synthetic handle for cyclization reactions.

This guide will detail reliable methods for the synthesis of ethyl 2-ethoxycinnamate and provide protocols for its use in the construction of pyrimidine, quinolone, and coumarin scaffolds—three classes of heterocyclic compounds with profound significance in pharmacology.

Synthesis of Ethyl 2-Ethoxycinnamate

The efficient synthesis of ethyl 2-ethoxycinnamate is a prerequisite for its use as a chemical intermediate. Several established synthetic methodologies for α,β-unsaturated esters can be adapted for its preparation. Below are two reliable and scalable protocols.

Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly effective method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Ethyl 2-Ethoxycinnamate

Abstract

This document details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of ethyl 2-ethoxycinnamate. This guide provides a comprehensive, step-by-step protocol, from initial analyte characterization and method development to final method validation, grounded in established scientific principles. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for similar cinnamate derivatives. The final validated method is suitable for quality control, stability studies, and various research applications.

Analyte Characterization: The Foundation for Method Development

Before any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the selection of the chromatographic mode, stationary phase, mobile phase, and detector settings. Ethyl 2-ethoxycinnamate is a derivative of cinnamic acid, an organic compound widely used in flavors, fragrances, and pharmaceutical intermediates.

Chemical Structure:

Source: PubChem CID 5281783[1]

The key properties of a related compound, ethyl p-methoxycinnamate, which shares a similar core structure, are summarized below to guide our initial strategy. The ethoxy group in our target analyte will slightly increase its polarity compared to the methoxy derivative, but the overall hydrophobic nature remains.

| Property | Value (for Ethyl p-methoxycinnamate) | Implication for HPLC Method Development |

| Molecular Formula | C₁₂H₁₄O₃[1] | Influences retention behavior and mass spectrometric detection if used. |

| Molecular Weight | 206.24 g/mol [1] | Moderate molecular weight, suitable for standard HPLC analysis. |

| Polarity | Expected to be non-polar to moderately polar; oil-soluble. Cinnamate esters are generally hydrophobic.[2] | Reversed-phase chromatography is the ideal separation mode. |

| UV Absorbance | Strong UV absorber due to the conjugated system (benzene ring and double bond). Similar compounds have a λmax ~310 nm.[2] | UV detection is highly suitable and sensitive for this analyte. |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol.[3] | Dictates the choice of diluent for standard and sample preparation (e.g., methanol or acetonitrile). |

Based on this profile—a non-polar molecule with a strong UV chromophore—a reversed-phase HPLC method with UV detection is the logical and most effective analytical approach.[4]

Method Development Strategy: A Systematic Approach

The development of a robust HPLC method is a systematic process, not a matter of trial and error. Our strategy involves a multi-step, logical progression from initial screening to fine-tuning and final validation.

Rationale for Chromatographic Choices

-

Mode: Reversed-Phase (RP) HPLC is selected because ethyl 2-ethoxycinnamate is a relatively non-polar (hydrophobic) molecule. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). The analyte will be retained on the column and will elute as the percentage of the organic, less polar solvent in the mobile phase increases.[4]

-

Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for non-polar to moderately polar compounds. Its hydrophobic nature will interact effectively with the analyte, providing a strong starting point for method development. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for achieving good resolution and efficiency.

-

Mobile Phase: A mixture of water and a miscible organic solvent is required.

-

Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. We will start with ACN.

-

Aqueous Phase: Using a slightly acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) can improve peak shape by ensuring any residual acidic silanol groups on the silica backbone are protonated, thus reducing unwanted secondary interactions.

-

-

Detection: As established, the conjugated aromatic system in ethyl 2-ethoxycinnamate makes it an excellent candidate for UV-Vis detection . A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it allows for the determination of the optimal detection wavelength (λmax) and can assess peak purity.

Experimental Protocols

Materials and Reagents

-

Ethyl 2-ethoxycinnamate reference standard (>98% purity)

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Formic Acid (LC-MS grade) or Phosphoric Acid (ACS grade)

-

Deionized water (18.2 MΩ·cm resistivity or equivalent)

Instrumentation

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Gradient HPLC System |

| Detector | Diode Array (DAD) or Photodiode Array (PDA) Detector |

| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Autosampler | Capable of injecting 5-20 µL |

| Software | Chromatography Data System (CDS) for control and analysis |

Standard Preparation Protocol

-

Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of ethyl 2-ethoxycinnamate reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your stock solution.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase (e.g., 70:30 Acetonitrile:Water). This minimizes solvent mismatch effects upon injection.

Method Development & Optimization Protocol

Step 1: Wavelength Selection

-

Prepare a 10 µg/mL solution of ethyl 2-ethoxycinnamate in the mobile phase.

-

Using the DAD/PDA detector, perform a UV scan from 200 nm to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax). For related cinnamate esters, this is expected to be around 310 nm.[2] Set this wavelength for all subsequent analyses to ensure maximum sensitivity.

Step 2: Initial Isocratic Screening

-

Set up the HPLC system:

-

Column: C18, 150 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: At the predetermined λmax (e.g., 310 nm)

-

-

Perform initial runs: Inject the working standard (100 µg/mL) using a series of isocratic mobile phase compositions to find the optimal retention time (k'). A good target for k' is between 2 and 10.

-

Run 1: 80% B (80:20 ACN:Water)

-

Run 2: 70% B (70:30 ACN:Water)

-

Run 3: 60% B (60:40 ACN:Water)

-

-

Analyze the results:

-

If the peak elutes too quickly (k' < 2), decrease the percentage of acetonitrile.

-

If the peak elutes too late (k' > 10) or is excessively broad, increase the percentage of acetonitrile.

-

The goal is a sharp, symmetrical peak with a reasonable run time.

-

Step 3: Gradient Method (If Necessary)

-

If the sample contains impurities with significantly different polarities, an isocratic method may not provide adequate separation within a reasonable time. A gradient method would be more appropriate.

-

Scouting Gradient: A good starting point is a broad linear gradient from 40% to 95% Acetonitrile over 15 minutes. This will help locate the elution points of all components and serve as a basis for creating a more optimized, targeted gradient.

Finalized Analytical Method

After optimization, the following method was determined to be robust and efficient for the analysis of ethyl 2-ethoxycinnamate.

| Parameter | Final Optimized Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile / 0.1% Formic Acid in Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 310 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Expected Retention Time | Approximately 5-7 minutes |

Method Validation: Ensuring Trustworthiness

Method validation is a critical step to ensure the analytical procedure is fit for its intended purpose. The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by making five replicate injections of a working standard solution.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions. |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency; a higher number indicates sharper peaks. |

| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injector and the overall system stability. |

Validation Protocol

-

Specificity: Inject a blank (mobile phase), a placebo (if in a formulation), and the analyte to demonstrate that there are no interfering peaks at the retention time of ethyl 2-ethoxycinnamate.

-

Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

-

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established as the concentration where the signal-to-noise ratio is approximately 10:1.

Conclusion

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of an RP-HPLC method for ethyl 2-ethoxycinnamate. The final isocratic method utilizing a C18 column with a mobile phase of 70:30 Acetonitrile:Water (containing 0.1% Formic Acid) and UV detection at 310 nm is demonstrated to be simple, rapid, and robust. The outlined validation protocols, based on ICH guidelines, ensure that the method is trustworthy and fit for its intended purpose in both research and quality control environments.

References

- ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Google Cloud.

- ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Ataman Kimya.

- Ethyl cinnamate. (n.d.). [Source not provided].

- Ethylhexyl Methoxycinnamate. (2024, April 22). ChemBK.

-

Ethyl methoxycinnamate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

- Ethyl cinnamate. (n.d.). Restek.

- 2-Ethylhexyl 4-methoxycinnamate Formula. (n.d.). ECHEMI.

- Ethyl cinnamate (stabilised). (n.d.). Merck.

- 2-ETHYLHEXYL 4-METHOXYCINNAMATE. (n.d.). Ataman Kimya.

-

Octinoxate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Octyl methoxycinnamate. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

- ETHYLHEXYL METHOXYCINNAMATE. (n.d.). SpecialChem.

-

Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. (2026). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved February 7, 2026, from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved February 7, 2026, from [Link]

-

ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). Scribd. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Ethyl 3-(2-ethoxyphenyl)acrylate in Material Science & Drug Development

Executive Summary

Ethyl 3-(2-ethoxyphenyl)acrylate (Ethyl 2-ethoxycinnamate) is a specialized cinnamic acid derivative distinguished by the ortho-ethoxy substitution on the phenyl ring. This structural feature imparts unique steric and electronic properties compared to unsubstituted cinnamates, making it a critical building block in two distinct high-value fields:

-

Material Science (Photonics & Liquid Crystals): It serves as a highly efficient mesogen and photo-reactive monomer. The molecule undergoes reversible

isomerization and irreversible [2+2] photocycloaddition upon UV irradiation, utilized in fabricating Photo-Alignment Layers for Liquid Crystal Displays (LCDs) and optical retarders. The ortho-ethoxy group disrupts planar packing, allowing for fine-tuning of surface pre-tilt angles. -

Drug Development (Heterocyclic Synthesis): It functions as a "masked" coumarin precursor. Through Lewis acid-mediated dealkylation and cyclization, it provides a rapid synthetic route to Coumarin (2H-chromen-2-one) scaffolds, which are pharmacophores in anticoagulant drugs (e.g., Warfarin analogs) and fluorescent biological probes.

This guide provides validated protocols for its synthesis, photochemical characterization, and application in creating bioactive heterocycles.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in EtOH, MeOH, CH₂Cl₂, Toluene; Insoluble in Water |

| Key Functional Groups | |

| UV Absorption |

Protocol A: High-Selectivity Synthesis (HWE Reaction)

Objective: Synthesize high-purity (

Mechanism & Logic